

An In-depth Technical Guide to 1,3-Diacetoxy-2-(acetoxymethoxy)propane

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Compound of Interest

Compound Name:	1,3-Diacetoxy-2-(acetoxymethoxy)propane
Cat. No.:	B1313018

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

1,3-Diacetoxy-2-(acetoxymethoxy)propane is a derivative of glycerol ether.^[1] Structurally, it is characterized by a propane backbone with an ether linkage at the central carbon and two acetoxy groups at the terminal positions.^[1] At room temperature, it exists as a colorless to pale yellow, viscous liquid with a faint, ester-like odor.^[1] It is soluble in organic solvents such as chloroform and methanol, but only sparingly soluble in water.^{[1][2]}

Physicochemical Data

Property	Value	Source(s)
CAS Registry Number	86357-13-3	[1] [2] [3] [4] [5]
Molecular Formula	C10H16O7	[1] [2] [3] [4] [5]
Molecular Weight	248.23 g/mol	[1] [2] [3] [4] [5]
Appearance	Colorless to pale yellow viscous liquid; Transparent to brown liquid	[1] [6] [7]
Boiling Point	311 °C	[5] [8] [9] [10]
Density	1.177 g/cm ³	[4] [5] [8] [9]
Flash Point	134 °C	[4] [5] [8] [9] [10]
Solubility	Soluble in chloroform and methanol; Sparingly soluble in water	[1] [2] [10] [11]
Storage	Store in a cool, dry place. [1] Recommended storage at 2°C - 8°C, protected from light, or at -20°C. [2] [4]	[1] [2] [4]

Synonyms

This compound is also known by several synonyms, including:

- 2-Acetoxymethoxy-1,3-diacetoxy propane[\[1\]](#)[\[5\]](#)[\[8\]](#)
- 2-Acetoxymethoxy-1,3-propanediol diacetate[\[1\]](#)[\[5\]](#)[\[8\]](#)
- Triacetyl methoxyglycerin[\[1\]](#)[\[5\]](#)[\[8\]](#)
- 2-[(Acetoxy)methoxy]-1,3-propanediol diacetate[\[1\]](#)[\[5\]](#)

Synthesis and Reactivity

The primary route for the synthesis of **1,3-Diacetoxy-2-(acetoxymethoxy)propane** involves the acetylation of glycerol formal, which is derived from the reaction of glycerol with formaldehyde.^[3] This process is favored for its directness and suitability for large-scale production.^[3]

The compound's reactivity is centered around its ester and acetal linkages, which can be cleaved through hydrolysis in the presence of an acid or base catalyst.^[3] This hydrolytic cleavage is a key step in deprotecting the glycerol backbone during multi-step organic syntheses.^[3]

Application in Ganciclovir Synthesis

The most significant application of **1,3-Diacetoxy-2-(acetoxymethoxy)propane** is as a crucial precursor in the industrial synthesis of Ganciclovir, a potent antiviral drug used to treat cytomegalovirus (CMV) infections.^{[2][3]}

Experimental Protocol: Synthesis of Ganciclovir Intermediate

The synthesis of the Ganciclovir intermediate, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir), from **1,3-Diacetoxy-2-(acetoxymethoxy)propane** is a well-established process. The following is a representative experimental protocol derived from patent literature:

Materials:

- Diacetyl guanine
- **1,3-Diacetoxy-2-(acetoxymethoxy)propane**
- p-Toluene sulfonic acid monohydrate (catalyst)
- N,N-Dimethylformamide (DMF) (solvent)
- Methanol (for crystallization)
- Toluene (for crystallization)

Procedure:

- A mixture of diacetyl guanine, **1,3-Diacetoxy-2-(acetoxymethoxy)propane**, and p-toluene sulfonic acid monohydrate in N,N-dimethylformamide is heated to 90-100°C.
- The reaction mixture is stirred continuously at this temperature for approximately 40-63 hours.
- Upon completion of the reaction, the solvent (DMF) is removed under vacuum, yielding a dark brown syrup.
- The syrup is dissolved in methanol with heating.
- The solution is then cooled to 0-5°C and stirred for at least one hour to induce crystallization of the N-7 isomer byproduct.
- The crystalline N-7 isomer is removed by filtration.
- The solvent is completely removed from the filtrate.
- Methanol and toluene are added to the residue, and the mixture is heated to 60°C and then cooled to 5°C to crystallize the desired N-9 isomer (Triacetylganciclovir).
- The crystalline product is filtered, washed with a mixture of methanol and toluene, and dried.

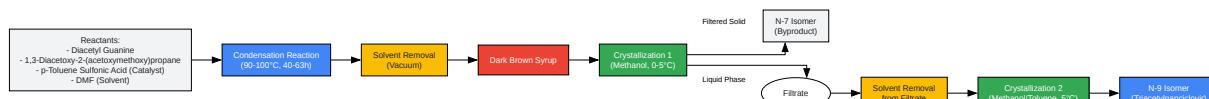
This intermediate, triacetylganciclovir, is then subjected to hydrolysis, typically under basic conditions, to remove the acetyl protecting groups and yield the active pharmaceutical ingredient, Ganciclovir.[\[1\]](#)

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques used for the purity determination and assay of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**.[\[1\]](#) These methods allow for high-resolution separation from starting materials, byproducts, and degradation products.[\[1\]](#)

Visualizing the Synthesis Workflow

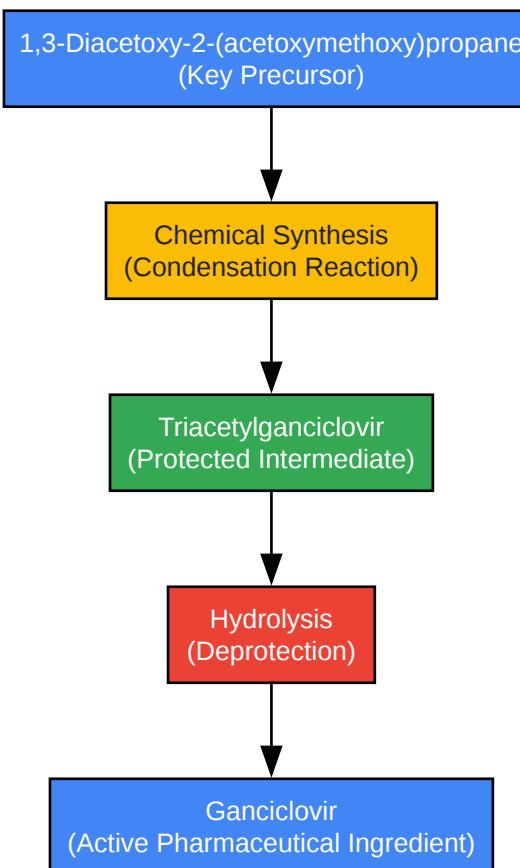
The following diagram illustrates the key steps in the synthesis of the Ganciclovir intermediate using **1,3-Diacetoxy-2-(acetoxymethoxy)propane**.



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Caption: Workflow for the synthesis of Triacetylganciclovir.

As **1,3-Diacetoxy-2-(acetoxymethoxy)propane** is a synthetic intermediate, there are no known biological signaling pathways in which it is directly involved. Its biological relevance is derived from its role as a precursor to the antiviral drug Ganciclovir. The logical relationship in its primary application is therefore best represented by the experimental workflow of the synthesis.



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Caption: Logical flow from precursor to active drug.

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